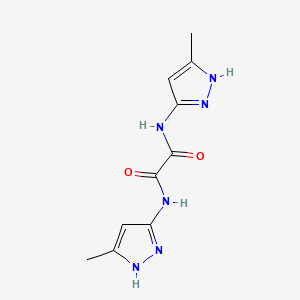
Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)-
Description
Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- is a chemical compound that belongs to the class of bis(pyrazolyl)methanes. This compound is characterized by the presence of two pyrazole rings attached to an ethanediamide backbone. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science .
Properties
CAS No. |
625385-95-7 |
|---|---|
Molecular Formula |
C10H12N6O2 |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
N,N'-bis(5-methyl-1H-pyrazol-3-yl)oxamide |
InChI |
InChI=1S/C10H12N6O2/c1-5-3-7(15-13-5)11-9(17)10(18)12-8-4-6(2)14-16-8/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18) |
InChI Key |
OVTADAQXCBZSAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C(=O)NC2=NNC(=C2)C |
Synonyms |
N1,N2-Bis(5-methyl-1H-pyrazol-3-yl)oxalamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 3-methyl-5-pyrazolone derivatives with ethanediamine under controlled conditions. One common method is the one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of ethanediamine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. The pyrazole rings play a crucial role in the binding process, enhancing the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane derivatives: These compounds share a similar structure but may have different substituents on the pyrazole rings.
Pyrazole-based ligands: Compounds with pyrazole rings that can form metal complexes.
Uniqueness
Ethanediamide, N,N'-bis(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern and the presence of an ethanediamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


